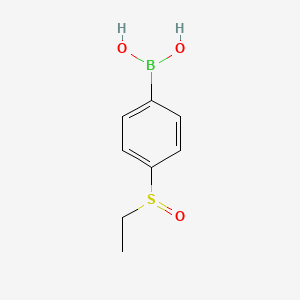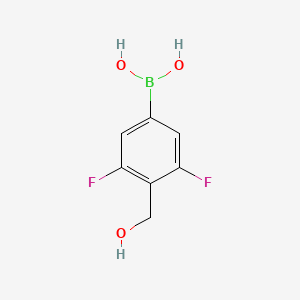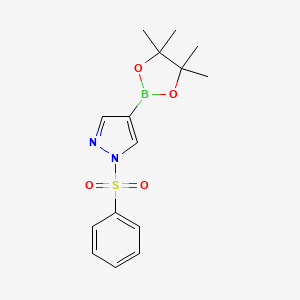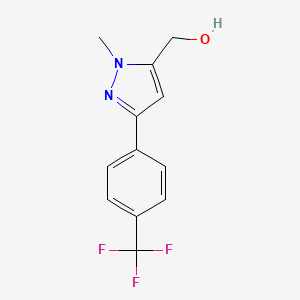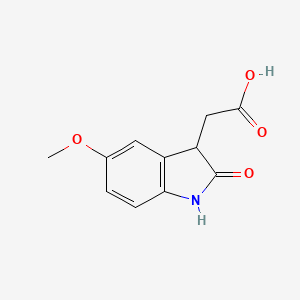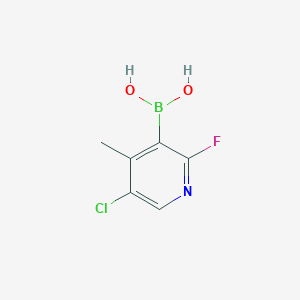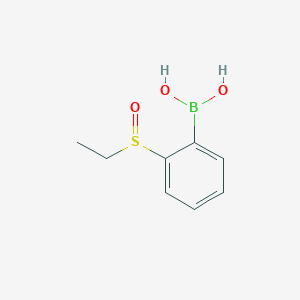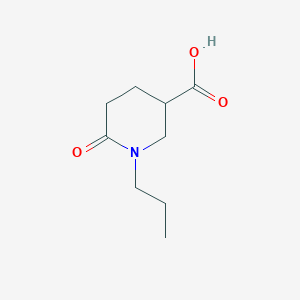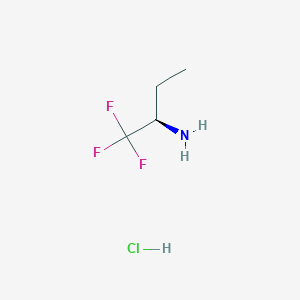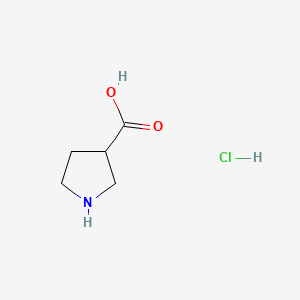
5-(Tert-butyl)-2-hydroxybenzenecarbaldehyde oxime
Overview
Description
5-(Tert-butyl)-2-hydroxybenzenecarbaldehyde, also known as 5-tert-Butylsalicylaldehyde, is an organic compound. It is a 5-substituted 2-hydroxy aromatic aldehyde . It has a molecular weight of 178.23 and its linear formula is (CH3)3CC6H3(OH)CHO . The IUPAC Standard InChI is InChI=1S/C11H14O2/c1-11(2,3)9-4-5-10(13)8(6-9)7-12/h4-7,13H,1-3H3 .
Synthesis Analysis
5-(Tert-butyl)-2-hydroxybenzenecarbaldehyde may be used in the synthesis of various organic ligands such as 5-tert-butyl-2-hydroxybenzaldehyde thiosemicarbazone (THTB), 4-tert-butyl-2-(4,5-dimethyl-1H-imidazol-2-yl)phenol, and 2-tert-butyl-6-(4,5-diphenyl-1H-imidazol-2-yl)phenol .Molecular Structure Analysis
The molecular structure of 5-(Tert-butyl)-2-hydroxybenzenecarbaldehyde can be viewed using Java or Javascript . The SMILES string for this compound is CC©©c1ccc(O)c(C=O)c1 .Chemical Reactions Analysis
Oxime radicals, which are generated from oximes, have been underestimated for a long time as useful intermediates for organic synthesis . Oxime radicals are structurally exceptional. In these radicals, the N–O fragment is connected to an organic moiety by a double bond .Physical And Chemical Properties Analysis
5-(Tert-butyl)-2-hydroxybenzenecarbaldehyde has a refractive index n20/D of 1.539 (lit.) and a boiling point of 251-252 °C/729 mmHg (lit.). Its density is 1.039 g/mL at 25 °C (lit.) .Scientific Research Applications
Interfacial Activity in Mixed Diluents Systems
5-(Tert-butyl)-2-hydroxybenzenecarbaldehyde oxime has been analyzed for its interfacial activity in systems containing toluene, octane, and their mixtures. It was found that the presence of toluene significantly alters the interfacial character, indicating potential applications in separation technologies and material sciences (Wiśniewski & Szymanowski, 1994).
Photochemical and Thermal Rearrangements
The compound's role in the photochemical and thermal rearrangement processes has been studied, providing insights into the stereoelectronic control theory and mechanisms underlying these transformations. This research could inform the development of new synthetic pathways in organic chemistry (Lattes et al., 1982).
Solid Phase Extraction of Copper(II) Ions
Modified silica disks with this compound have been employed for the efficient separation and pre-concentration of copper(II) ions. This method offers a promising approach for trace metal analysis in environmental samples, showcasing the compound's utility in analytical chemistry (Dindar et al., 2010).
Antioxidant Activity Studies
The synthesis and evaluation of derivatives bearing this compound motifs have highlighted significant antioxidant properties. Such studies contribute to the understanding of antioxidant mechanisms and the development of novel antioxidants (Shakir et al., 2014).
Overcharge Protection in Lithium-Ion Batteries
Research into the electrochemical stability of compounds related to this compound, like 3,5-di-tert-butyl-1,2-dimethoxybenzene, has implications for their use as redox shuttle additives in lithium-ion batteries. These findings are crucial for improving battery safety and efficiency (Zhang et al., 2010).
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It’s known that similar compounds, like tert-butylhydroquinone (tbhq) and its oxidation product, tert-butylbenzoquinone (tbbq), have antibacterial activity . They cause loss of bacterial membrane integrity without haemolytic activity .
Biochemical Pathways
Oxime esters, which include this compound, have been used as building blocks in the synthesis of various heterocycles . These heterocycles are involved in numerous biochemical pathways and have diverse biological and clinical applications .
Pharmacokinetics
A compound with a similar structure, 5-tert-butyl-2-hydroxyisophthalaldehyde, has been reported to have high gastrointestinal absorption and is bbb (blood-brain barrier) permeant .
Result of Action
Similar compounds have shown a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
It’s known that the stability and efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances .
Safety and Hazards
As per the safety data sheet, it is advised to avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Future Directions
The areas of the future development of the chemistry of iminoxyl radicals include the development of selective intermolecular reactions with oxime radicals, the development of new oxidative systems for the generation of oxime radicals, including electrochemical and photochemical approaches, and the search for new stable oxime radicals .
Biochemical Analysis
Biochemical Properties
5-(Tert-butyl)-2-hydroxybenzenecarbaldehyde oxime plays a crucial role in biochemical reactions, particularly in the selective extraction of metal ions. It acts as a molecular extractant, efficiently binding to target metal ions and facilitating their removal from solutions . This compound interacts with various enzymes and proteins, including cytochrome P450 enzymes, which are involved in its metabolism . The nature of these interactions often involves the formation of stable complexes, enhancing the compound’s efficacy in biochemical applications.
Cellular Effects
This compound has notable effects on cellular processes. It influences cell function by modulating cell signaling pathways and gene expression. For instance, it has been observed to affect the p16-pRb signaling pathway, which is crucial for cell cycle regulation . Additionally, this compound can impact cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing overall cellular homeostasis.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can form oxime radicals, which participate in various oxidative reactions . These radicals can bind to specific sites on enzymes, leading to either inhibition or activation of enzymatic activity. Furthermore, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but prolonged exposure can lead to degradation and reduced efficacy . Long-term studies in vitro and in vivo have demonstrated that the compound can have sustained effects on cellular processes, although these effects may diminish over time.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as enhanced metal ion extraction and improved cellular function. At higher doses, it can cause toxic or adverse effects, including oxidative stress and cellular damage . Threshold effects have been observed, indicating that there is an optimal dosage range for achieving the desired biochemical outcomes without inducing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those mediated by cytochrome P450 enzymes . These enzymes facilitate the oxidation and subsequent breakdown of the compound, leading to the formation of various metabolites. The metabolic flux and levels of these metabolites can significantly impact the compound’s overall biochemical activity and efficacy.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. The efficient transport and distribution of the compound are essential for its effective biochemical activity.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its biochemical effects . The localization of the compound can impact its activity and function, making it a critical aspect of its overall biochemical profile.
Properties
IUPAC Name |
4-tert-butyl-2-(hydroxyiminomethyl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-11(2,3)9-4-5-10(13)8(6-9)7-12-14/h4-7,13-14H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPVAJIHITBSSAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)O)C=NO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601231054 | |
| Record name | 5-(1,1-Dimethylethyl)-2-hydroxybenzaldehyde oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601231054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50849-50-8 | |
| Record name | 5-(1,1-Dimethylethyl)-2-hydroxybenzaldehyde oxime | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50849-50-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(1,1-Dimethylethyl)-2-hydroxybenzaldehyde oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601231054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


